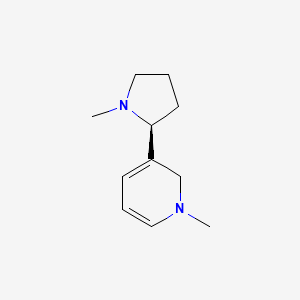![molecular formula C39H65Na3O12 B13425270 Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate](/img/structure/B13425270.png)
Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate is a complex organic compound characterized by its unique structure, which includes multiple carboxylate groups and long hydrocarbon chains
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate typically involves multi-step organic reactions. One common method includes the esterification of dodecanoic acid derivatives with glycerol, followed by the introduction of carboxylate groups through controlled oxidation reactions. The reaction conditions often require the use of catalysts and specific temperature and pH controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound suitable for various applications.
化学反应分析
Types of Reactions
Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carboxylate groups to alcohols or other derivatives.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylate or ketone groups, while reduction can produce alcohol derivatives.
科学研究应用
Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate has several scientific research applications:
Chemistry: Used as a surfactant or emulsifying agent in various chemical processes.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for drug delivery systems, leveraging its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, cosmetics, and other personal care products due to its surface-active properties.
作用机制
The mechanism of action of Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic structure allows it to integrate into cell membranes, potentially altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and transport mechanisms.
相似化合物的比较
Similar Compounds
Trisodium dicarboxymethyl alaninate: Another trisodium salt with carboxylate groups, used as a chelating agent.
Trisodium 3-[bis(carboxylatomethyl)amino]propanoate: A compound with similar functional groups, used in various industrial applications.
Uniqueness
Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate is unique due to its specific structure, which combines long hydrocarbon chains with multiple carboxylate groups. This structure imparts distinct amphiphilic properties, making it particularly useful in applications requiring surface activity and interaction with lipid membranes.
属性
分子式 |
C39H65Na3O12 |
|---|---|
分子量 |
794.9 g/mol |
IUPAC 名称 |
trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate |
InChI |
InChI=1S/C39H68O12.3Na/c40-34(41)25-19-13-7-1-4-10-16-22-28-37(46)49-31-33(51-39(48)30-24-18-12-6-3-9-15-21-27-36(44)45)32-50-38(47)29-23-17-11-5-2-8-14-20-26-35(42)43;;;/h33H,1-32H2,(H,40,41)(H,42,43)(H,44,45);;;/q;3*+1/p-3 |
InChI 键 |
CZYVZCAYUGONRG-UHFFFAOYSA-K |
规范 SMILES |
C(CCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(=O)[O-])OC(=O)CCCCCCCCCCC(=O)[O-])CCCCC(=O)[O-].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


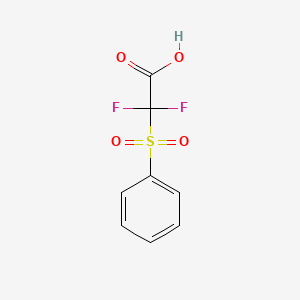
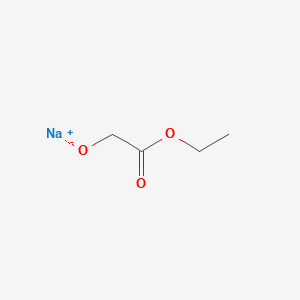

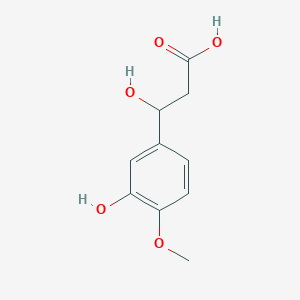

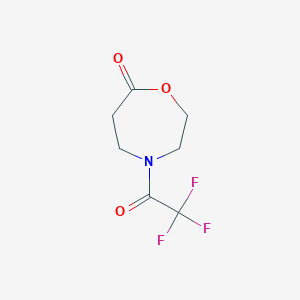
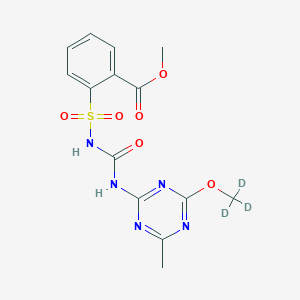
![3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13425211.png)

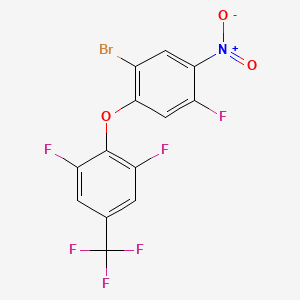
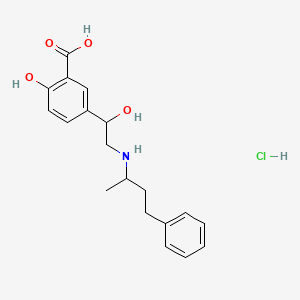
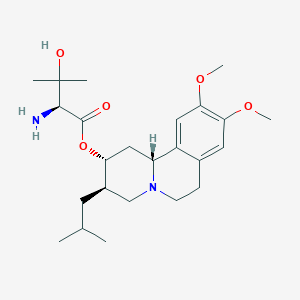
![(4S,4aR,7S,7aR,12bS)-7,9-diethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B13425261.png)
